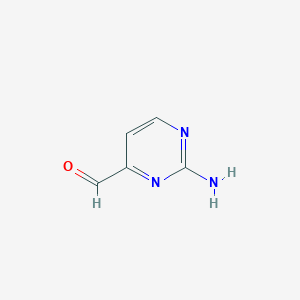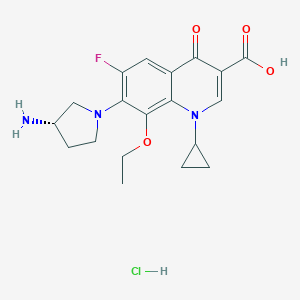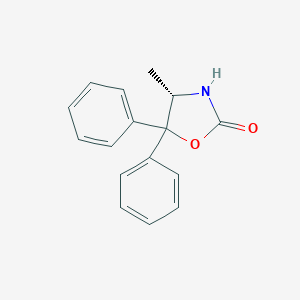
(S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Overview
Description
(S)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in organic synthesis, particularly as a chiral auxiliary. Its unique structure, featuring a five-membered oxazolidinone ring with a methyl group at the 4-position and two phenyl groups at the 5-position, imparts significant stereochemical control in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one typically involves the cyclization of an appropriate amino alcohol with a carbonyl compound. One common method is the reaction of (S)-phenylalaninol with benzaldehyde under acidic conditions to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(S)-4-Methyl-5,5-diphenyloxazolidin-2-one has diverse applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing chiral drugs with improved efficacy and reduced side effects.
Industry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which (S)-4-Methyl-5,5-diphenyloxazolidin-2-one exerts its effects involves its ability to induce stereochemical control in reactions. The oxazolidinone ring’s rigid structure and the presence of bulky phenyl groups create a chiral environment that influences the stereochemistry of the products formed. This chiral induction is crucial in asymmetric synthesis, where the compound acts as a temporary chiral auxiliary, guiding the formation of enantiomerically pure products.
Comparison with Similar Compounds
®-4-Methyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound, used similarly in asymmetric synthesis.
4-Isopropyl-5,5-diphenyloxazolidin-2-one: Another oxazolidinone derivative with different substituents, offering varying degrees of stereochemical control.
4-Benzyl-5,5-diphenyloxazolidin-2-one: Used in similar applications but with different steric and electronic properties.
Uniqueness: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both methyl and phenyl groups, which provide a balance of steric hindrance and electronic effects. This balance makes it particularly effective as a chiral auxiliary in a wide range of asymmetric syntheses, offering high enantioselectivity and versatility.
Properties
IUPAC Name |
(4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDVMKJOXKZHR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436946 | |
| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-29-6 | |
| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
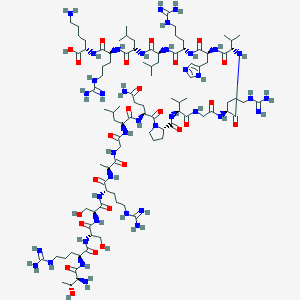
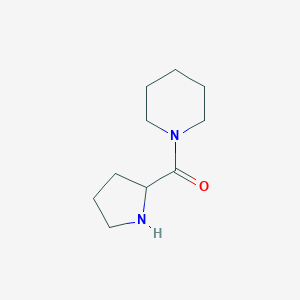
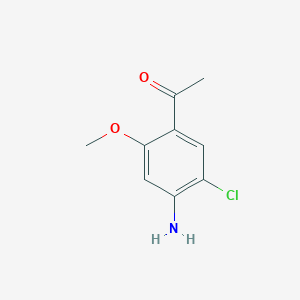

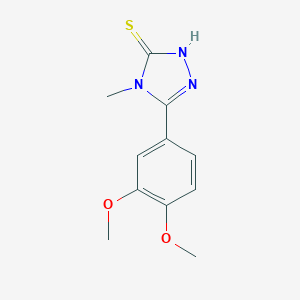
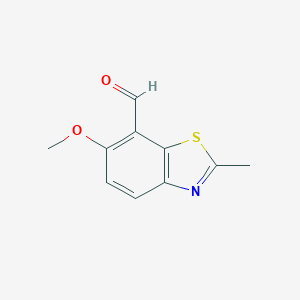
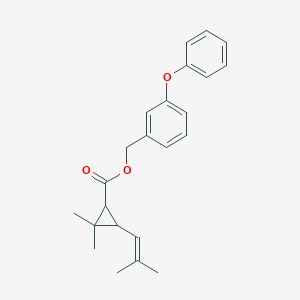
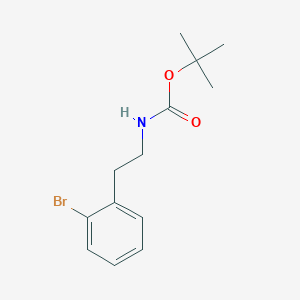
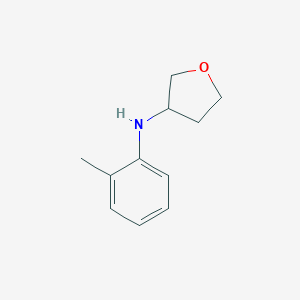
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)

